(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride
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Overview
Description
(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H9N3.2ClH and a molecular weight of 220.1 g/mol It is a derivative of pyridine and pyrrole, which are heterocyclic aromatic organic compounds
Preparation Methods
The synthesis of (1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression, leading to reduced tumor growth and increased apoptosis of cancer cells .
Comparison with Similar Compounds
(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyridine ring.
Pyrrolo[3,4-c]pyridine derivatives: These compounds also share a pyridine-pyrrole core but have different substituents and biological activities.
The uniqueness of this compound lies in its specific chemical structure and its ability to interact with particular molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-4-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-8-6-1-3-10-7(6)2-4-11-8;;/h1-4,10H,5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFIMEOLUFCNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225144-09-0 |
Source
|
Record name | {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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